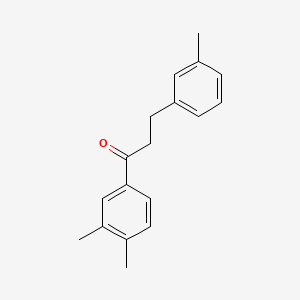

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C18H20O It is a derivative of propiophenone, characterized by the presence of methyl groups at the 3’ and 4’ positions on the phenyl ring and an additional methyl group on the 3-methylphenyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the acyl group onto the aromatic ring. The general reaction scheme is as follows:

Starting Materials: 3-methylacetophenone and 3,4-dimethylbenzoyl chloride.

Catalyst: Aluminum chloride (AlCl3).

Solvent: Dichloromethane (CH2Cl2) or another suitable organic solvent.

Reaction Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone may involve continuous flow reactors to ensure better control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the product.

Analyse Des Réactions Chimiques

Types of Reactions

3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Applications De Recherche Scientifique

3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dimethylacetophenone: Similar structure but lacks the propiophenone moiety.

3-Methylpropiophenone: Similar structure but lacks the additional methyl groups on the phenyl ring.

4-Methylpropiophenone: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

3’,4’-Dimethyl-3-(3-methylphenyl)propiophenone is unique due to the specific arrangement of methyl groups and the propiophenone moiety, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Activité Biologique

3',4'-Dimethyl-3-(3-methylphenyl)propiophenone, also known as a derivative of propiophenone, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, which include antimicrobial, antioxidant, and cytotoxic effects. Understanding the biological activity of this compound can provide insights into its possible applications in drug development and therapeutic interventions.

Chemical Structure and Properties

Chemical Formula: C17H18O

Molecular Weight: 242.33 g/mol

The structure of this compound features a propiophenone backbone with two methyl groups at the 3' and 4' positions on one phenyl ring, and a 3-methylphenyl group attached to the central carbon. This unique arrangement may influence its reactivity and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of propiophenones exhibit significant antimicrobial activity. For instance, studies have shown that structurally similar compounds possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanisms underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Antioxidant Activity

Antioxidant properties have been observed in related compounds, suggesting that this compound may also exhibit similar activities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related cellular damage. Preliminary studies indicate that this compound could effectively scavenge free radicals, contributing to its potential as a protective agent against oxidative stress.

Cytotoxic Effects

Cytotoxicity studies reveal that certain derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been tested against various cancer models, showing promising results in inhibiting cell proliferation. In particular, studies have reported IC50 values indicating strong cytotoxic potential against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma).

Case Studies

-

Study on Antibacterial Activity

- Objective: Evaluate the antibacterial efficacy of various propiophenone derivatives.

- Findings: Compounds exhibited significant inhibition against Staphylococcus aureus and E. coli.

- Conclusion: The structure-activity relationship indicated that the presence of methyl groups enhances antibacterial potency.

-

Cytotoxicity Assessment

- Objective: Assess cytotoxic effects on human cancer cell lines.

- Findings: A derivative demonstrated IC50 values in the micromolar range against several cancer types.

- Conclusion: This supports further investigation into its use as a chemotherapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Its effects may be mediated through:

- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

- Receptor Modulation: It could modulate receptor activity, influencing signal transduction pathways.

Comparative Analysis

| Property | This compound | Similar Propiophenone Derivatives |

|---|---|---|

| Antimicrobial Activity | Significant against S. aureus and E. coli | Varies; some show lesser activity |

| Antioxidant Activity | Moderate; effective scavenging of free radicals | Higher in some derivatives |

| Cytotoxicity | IC50 in micromolar range | Varies; some are less potent |

Propriétés

IUPAC Name |

1-(3,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-16(11-13)8-10-18(19)17-9-7-14(2)15(3)12-17/h4-7,9,11-12H,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYDJAIRTVJUENM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644079 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-81-3 |

Source

|

| Record name | 1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.